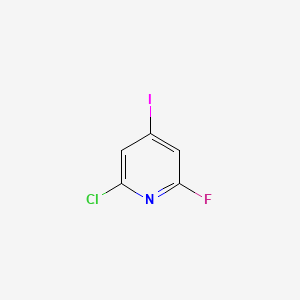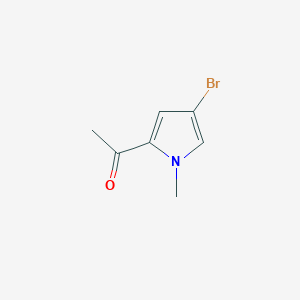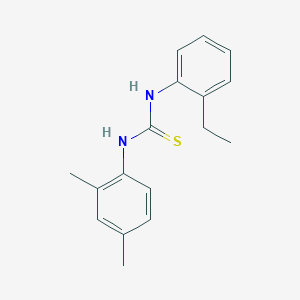![molecular formula C20H22Cl2N2O3 B12500136 Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500136.png)
Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate core substituted with a morpholine ring and a dichlorophenylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 5-amino-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where the hydroxyl group of the benzoate core is replaced by a morpholine group using morpholine and a suitable base like sodium hydride.
Attachment of the Dichlorophenylmethylamino Group: The final step involves the reaction of the intermediate product with 3,4-dichlorobenzylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ETHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation while minimizing side reactions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate core or the morpholine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
ETHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:
Methyl 5-{[(3,4-dichlorophenyl)methyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-{[(3,4-dichlorophenyl)methyl]amino}-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
The uniqueness of ETHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H22Cl2N2O3 |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
ethyl 5-[(3,4-dichlorophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-2-27-20(25)16-12-15(4-6-19(16)24-7-9-26-10-8-24)23-13-14-3-5-17(21)18(22)11-14/h3-6,11-12,23H,2,7-10,13H2,1H3 |
InChI-Schlüssel |
MFUDXCQQTYPUTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)
![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)

![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)


![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)

![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)

